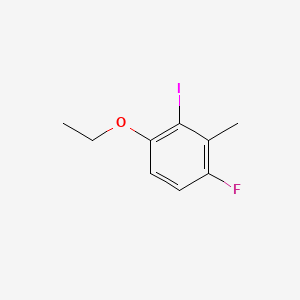![molecular formula C28H40O B14018387 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan is an organic compound with the molecular formula C28H40O. It is a derivative of dibenzofuran, characterized by the presence of four tert-butyl groups at the 2, 4, 6, and 8 positions. This compound is known for its stability and unique structural properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan typically involves the reaction of dibenzofuran with tert-butyl halides in the presence of a strong base. One common method includes the use of potassium tert-butoxide as a base and tert-butyl bromide as the alkylating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen or nitro groups into the aromatic rings .
Scientific Research Applications
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan involves its interaction with various molecular targets. Its bulky tert-butyl groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The pathways involved may include inhibition of oxidative stress or modulation of signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without tert-butyl groups.
2,4,6,8-Tetra-tert-butylphenol: A similar compound with tert-butyl groups on a phenol ring.
2,4,6,8-Tetra-tert-butyl-1,3,5,7-tetraoxocane: A cyclic compound with tert-butyl groups and oxygen atoms in the ring.
Uniqueness
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan is unique due to its specific substitution pattern and the presence of four bulky tert-butyl groups. This structural feature imparts significant stability and resistance to degradation, making it distinct from other similar compounds .
Properties
Molecular Formula |
C28H40O |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
2,4,6,8-tetratert-butyldibenzofuran |
InChI |
InChI=1S/C28H40O/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16H,1-12H3 |
InChI Key |
ZMEHLVFXPJNTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


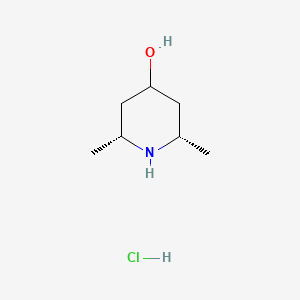
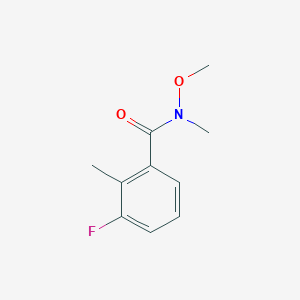
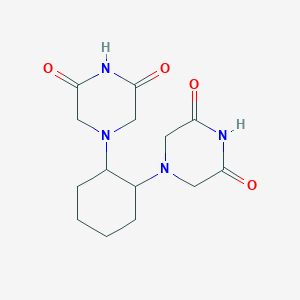
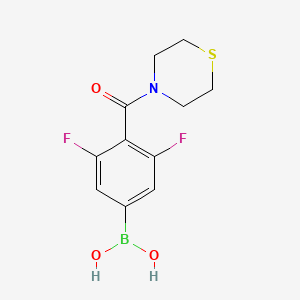
![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
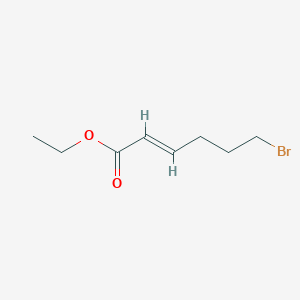
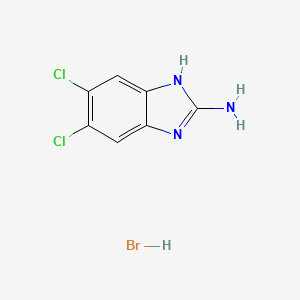


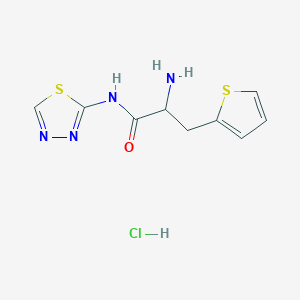

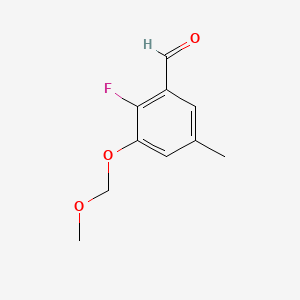
![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)
